molecular formula C21H13Cl3N2 B12598132 Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- CAS No. 649739-78-6

Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-

Cat. No.: B12598132
CAS No.: 649739-78-6
M. Wt: 399.7 g/mol
InChI Key: KIIYXRRUKCLDSZ-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- is a derivative of quinoxaline, a heterocyclic aromatic organic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The specific compound features chlorinated phenyl groups, which may enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound, the synthesis might involve:

    Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of an acid catalyst.

    Chlorination: Introducing chlorine atoms to the phenyl rings using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch Processing: Using large reactors to carry out the condensation and chlorination reactions.

    Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenyl rings.

    Reduction: Reduction reactions can occur at the quinoxaline core or the chlorinated phenyl groups.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while substitution could introduce various functional groups into the phenyl rings.

Scientific Research Applications

Chemistry

Quinoxaline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, quinoxaline derivatives are investigated for their potential as therapeutic agents for various diseases.

Industry

In the industrial sector, these compounds are used in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of quinoxaline derivatives often involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The specific molecular targets and pathways depend on the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.

    2,3-Dichloroquinoxaline: A derivative with chlorine atoms at positions 2 and 3.

Uniqueness

The presence of chlorinated phenyl groups in Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- may enhance its reactivity and biological activity compared to simpler quinoxaline derivatives.

Properties

CAS No.

649739-78-6

Molecular Formula

C21H13Cl3N2

Molecular Weight

399.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]quinoxaline

InChI

InChI=1S/C21H13Cl3N2/c22-15-5-3-4-14(10-15)21-20(11-13-8-9-16(23)12-17(13)24)25-18-6-1-2-7-19(18)26-21/h1-10,12H,11H2

InChI Key

KIIYXRRUKCLDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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